molecular formula C24H27ClFN5O4 B13426776 Afatinib Impurity AFT-8

Afatinib Impurity AFT-8

Cat. No.: B13426776
M. Wt: 504.0 g/mol
InChI Key: IQINQKMQCQYKAD-LYKKTTPLSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Afatinib Impurity AFT-8 involves several steps, including cyclization, nitration, substitution, reduction, condensation, and salification . The synthetic route typically starts with 4-fluoro-2-aminobenzoic acid and formamidine acetate . The process involves the following steps:

    Cyclization: Formation of the quinazoline ring.

    Nitration: Introduction of nitro groups.

    Substitution: Replacement of specific atoms or groups within the molecule.

    Reduction: Conversion of nitro groups to amino groups.

    Condensation: Formation of larger molecules from smaller ones.

    Salification: Formation of salts to improve solubility and stability.

Industrial production methods focus on optimizing these steps to achieve high yield and purity. The process is designed to be scalable and robust, ensuring consistent quality and control of impurities .

Chemical Reactions Analysis

Afatinib Impurity AFT-8 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon or platinum oxide.

The major products formed from these reactions include various intermediates and by-products, which are carefully monitored and controlled during the synthesis process .

Comparison with Similar Compounds

Afatinib Impurity AFT-8 can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the presence of the tetrahydrofuran-3-yl group, which may influence its chemical and biological properties .

Properties

Molecular Formula

C24H27ClFN5O4

Molecular Weight

504.0 g/mol

IUPAC Name

N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)-3-hydroxybutanamide

InChI

InChI=1S/C24H27ClFN5O4/c1-31(2)11-15(32)8-23(33)30-21-9-17-20(10-22(21)35-16-5-6-34-12-16)27-13-28-24(17)29-14-3-4-19(26)18(25)7-14/h3-4,7,9-10,13,15-16,32H,5-6,8,11-12H2,1-2H3,(H,30,33)(H,27,28,29)/t15?,16-/m0/s1

InChI Key

IQINQKMQCQYKAD-LYKKTTPLSA-N

Isomeric SMILES

CN(C)CC(CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4)O

Canonical SMILES

CN(C)CC(CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4)O

Origin of Product

United States

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